(E)-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
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Description
(E)-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C21H14F3N3O4S and its molecular weight is 461.42. The purity is usually 95%.
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Scientific Research Applications
SARS Coronavirus Inhibition
One of the significant applications of this compound is in the inhibition of SARS coronavirus helicase. A study identified a related compound that suppresses the enzymatic activities of SARS coronavirus helicase, showing promise for development as an inhibitor against SARS coronavirus (Lee et al., 2017).
Enantioselective Reduction by Marine Fungi
Another study focused on the green organic chemistry synthesis of a closely related acrylamide and its enantioselective reduction to produce compounds with a CN-bearing stereogenic center. This process utilized marine and terrestrial-derived fungi, highlighting the compound's potential in synthesizing bioactive molecules (Jimenez et al., 2019).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structure determination of related acrylamide derivatives. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide provided insights into the structural aspects of such compounds, which could be relevant for designing new materials or pharmaceuticals (Kariuki et al., 2022).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Acrylamide derivatives, including those similar to the compound , have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, demonstrating the compound's potential in industrial applications (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O4S/c22-21(23,24)15-2-1-3-16(11-15)27-20(28)14(12-25)10-17-6-9-19(31-17)13-4-7-18(8-5-13)32(26,29)30/h1-11H,(H,27,28)(H2,26,29,30)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGLJCWHABRKO-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.